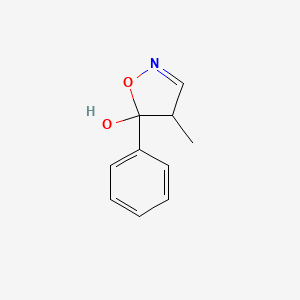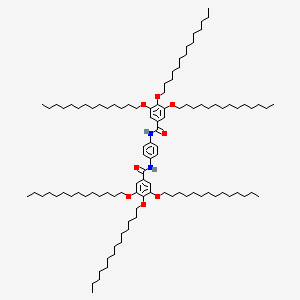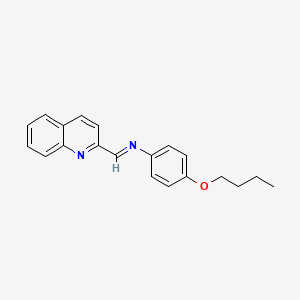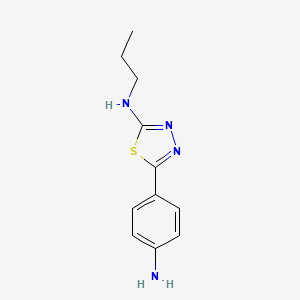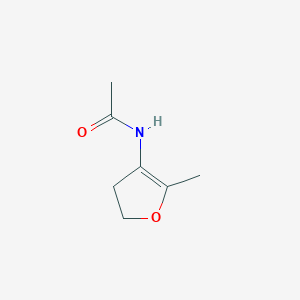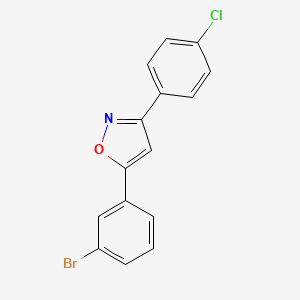
2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a nitrophenyl group, and an acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate typically involves the reaction of furan-2-ylmethanethiol with 4-nitrophenyl acetate under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 2-((Furan-2-ylmethyl)thio)-4-aminophenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules. The furan ring may also participate in various biochemical pathways, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((Furan-2-ylmethyl)thio)-4-aminophenyl acetate: A reduced form of the compound with an amino group instead of a nitro group.
Furan-2-ylmethanethiol: A precursor used in the synthesis of the compound.
4-Nitrophenyl acetate: Another precursor used in the synthesis.
Uniqueness
2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate is unique due to the combination of its furan ring, nitrophenyl group, and acetate moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C13H11NO5S |
|---|---|
Molekulargewicht |
293.30 g/mol |
IUPAC-Name |
[2-(furan-2-ylmethylsulfanyl)-4-nitrophenyl] acetate |
InChI |
InChI=1S/C13H11NO5S/c1-9(15)19-12-5-4-10(14(16)17)7-13(12)20-8-11-3-2-6-18-11/h2-7H,8H2,1H3 |
InChI-Schlüssel |
HPDLKBZZBVWISX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])SCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



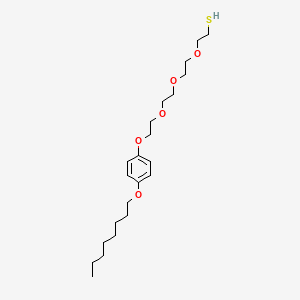
![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl-](/img/structure/B12902622.png)
![Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12902630.png)
![12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B12902643.png)
![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)

